REACTION_CXSMILES
|
[CH3:1][C@@:2]([C:11](O)=[O:12])([CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)[NH2:3].[BH4-].[Na+].II>C1COCC1>[NH2:3][C:2]([CH3:1])([CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)[CH2:11][OH:12] |f:1.2|
|
Name
|
|
Quantity
|
1.74 g
|
Type
|
reactant
|
Smiles
|
C[C@](N)(CC1=CC=CC=C1)C(=O)O
|
Name
|
|
Quantity
|
0.92 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 50° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
the reaction was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 days
|
Duration
|
2 d
|
Type
|
TEMPERATURE
|
Details
|
The reaction was then cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
quenched by the addition of methanol until the bubbling
|
Type
|
ADDITION
|
Details
|
The reaction mixture was acidified by the addition of 6N HCl until pH 1
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
NC(CO)(CC1=CC=CC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C@@:2]([C:11](O)=[O:12])([CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)[NH2:3].[BH4-].[Na+].II>C1COCC1>[NH2:3][C:2]([CH3:1])([CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)[CH2:11][OH:12] |f:1.2|
|
Name
|
|
Quantity
|
1.74 g
|
Type
|
reactant
|
Smiles
|
C[C@](N)(CC1=CC=CC=C1)C(=O)O
|
Name
|
|
Quantity
|
0.92 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 50° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
the reaction was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 days
|
Duration
|
2 d
|
Type
|
TEMPERATURE
|
Details
|
The reaction was then cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
quenched by the addition of methanol until the bubbling
|
Type
|
ADDITION
|
Details
|
The reaction mixture was acidified by the addition of 6N HCl until pH 1
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
NC(CO)(CC1=CC=CC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |